molecular formula C20H15Cl3N2O4S B12371809 P2X4 antagonist-1

P2X4 antagonist-1

货号: B12371809
分子量: 485.8 g/mol
InChI 键: APMQUMCNTBOSHY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of P2X4 antagonist-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route includes the use of tritium-labeling to produce a high-potency allosteric P2X4 receptor antagonist . The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and Tween 80, followed by the addition of deionized water (ddH2O) to achieve the desired concentration .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and potency of the final product. The process may also include the development of radioligand binding assays using human embryonic kidney (HEK293) cell membranes recombinantly expressing the human P2X4 receptor .

化学反应分析

Types of Reactions: P2X4 antagonist-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its selectivity and potency.

Common Reagents and Conditions: Common reagents used in these reactions include ATP, adenosine 5’-triphosphate, and other nucleotide analogs such as adenosine 5’-diphosphate (ADP) and α,β-methylene-ATP . The reactions are typically carried out under controlled conditions, including specific pH levels and temperatures, to ensure the desired outcomes.

Major Products Formed: The major products formed from these reactions include various analogs and derivatives of this compound, which are evaluated for their efficacy and selectivity in inhibiting the P2X4 receptor .

科学研究应用

Pharmacological Profile of P2X4 Antagonist-1

Chemical Structure and Selectivity

NP-1815-PX is characterized by its high potency and selectivity for the P2X4 receptor over other subtypes. It has demonstrated significant efficacy in preclinical models, particularly in alleviating chronic pain without affecting acute pain sensitivity. This selective action is critical for developing therapeutic agents that minimize side effects associated with broader receptor inhibition .

Applications in Chronic Pain Management

Numerous studies have highlighted the potential of this compound in managing chronic pain:

  • Anti-Allodynic Effects : In models of nerve damage, NP-1815-PX has shown to alleviate mechanical allodynia without impacting acute pain responses. This suggests that targeting microglial P2X4 receptors could be beneficial for chronic pain treatment .
  • Preclinical Models : Research employing spinal nerve transection and herpetic pain models has validated the anti-allodynic properties of NP-1815-PX, indicating its potential as a therapeutic agent for neuropathic pain conditions .

Mechanistic Insights

Calcium Flux Assays : Studies have utilized calcium flux assays to characterize the binding efficacy and potency of P2X4 antagonists. These assays confirmed that NP-1815-PX effectively inhibits ATP-induced calcium influx in human and rodent P2X4 receptors, reinforcing its role as a potent antagonist .

Allosteric Binding Sites : Recent research has identified allosteric binding sites on the P2X4 receptor that may be targeted by compounds like NP-1815-PX. This discovery opens avenues for designing more selective modulators that can fine-tune receptor activity without complete blockade .

Case Study 1: Chronic Pain Model

In a study involving spinal nerve transection, NP-1815-PX was administered intrathecally to evaluate its effects on mechanical allodynia. Results indicated a significant reduction in allodynic responses compared to control groups, highlighting its potential therapeutic benefits in chronic pain management .

Case Study 2: Neuroinflammation

Another study explored the role of P2X4 antagonists in neuroinflammatory models. The administration of NP-1815-PX resulted in reduced inflammatory markers and improved behavioral outcomes, suggesting its utility in treating neuroinflammatory disorders .

Data Tables

Study Model Findings Reference
Study 1Spinal Nerve TransectionSignificant reduction in mechanical allodynia
Study 2Neuroinflammatory ModelDecreased inflammatory markers
Study 3Calcium Flux AssayHigh potency against human/rodent P2X4 receptors

生物活性

P2X4 antagonist-1, a compound targeting the P2X4 purinergic receptor, has garnered significant attention in recent research due to its potential therapeutic applications in various pathological conditions, including cancer and neuropathic pain. This article synthesizes findings from multiple studies to present a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on different cell types, and implications for treatment.

Overview of P2X4 Receptors

P2X4 receptors are ligand-gated ion channels activated by extracellular ATP. They are widely expressed in various tissues, including the central nervous system (CNS) and immune cells, where they play crucial roles in inflammation, pain sensation, and cellular signaling. The dysregulation of P2X4 receptors has been implicated in several diseases, making them a promising target for therapeutic intervention .

This compound functions primarily by inhibiting the receptor's activity, thereby reducing ATP-mediated signaling pathways. This inhibition can lead to decreased release of pro-inflammatory cytokines and reduced cell proliferation in cancerous tissues. For instance, studies have shown that the use of P2X4 antagonists can significantly decrease the viability and invasive capabilities of prostate cancer (PCa) cells .

In Vitro Studies

  • Cell Viability and Migration : The P2X4 antagonist 5-BDBD demonstrated a dose-dependent decrease in viability of various PCa cell lines (e.g., PC3, DU145). Additionally, it inhibited migration and invasion, suggesting that P2X4 plays a critical role in tumor aggressiveness .
  • Cytokine Release : In THP-1 macrophages stimulated with ATP, treatment with P2X4 antagonists led to a significant reduction in pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests that P2X4 antagonism may have therapeutic potential in conditions characterized by excessive inflammation .

In Vivo Studies

In mouse models, knockdown of P2X4 expression resulted in reduced tumor growth rates and diminished neurological deficits following intracerebral hemorrhage (ICH). These findings highlight the receptor's involvement not only in cancer progression but also in neuroinflammatory responses .

Data Table: Summary of Biological Activities

Study Cell Type Effect of P2X4 Antagonist Mechanism
PCa CellsDecreased viabilityInhibition of proliferation
MacrophagesReduced cytokine releaseBlockade of ATP signaling
Mouse ModelAttenuated tumor growthKnockdown of receptor expression

Case Study 1: Prostate Cancer Treatment

In a clinical context, the application of P2X4 antagonists has been explored for treating advanced prostate cancer. High expression levels of P2X4 were correlated with worse patient outcomes. The use of antagonists like 5-BDBD showed promise in reducing tumor cell viability and migration, suggesting a potential new avenue for therapy .

Case Study 2: Neuroinflammation

A study involving ICH models demonstrated that silencing P2X4 expression alleviated neurological deficits and reduced inflammatory markers. This indicates that targeting P2X4 could provide neuroprotective effects following traumatic brain injuries .

属性

分子式

C20H15Cl3N2O4S

分子量

485.8 g/mol

IUPAC 名称

N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-(2,6-dichlorophenyl)acetamide

InChI

InChI=1S/C20H15Cl3N2O4S/c21-12-3-1-4-14(9-12)29-18-8-7-13(10-19(18)30(24,27)28)25-20(26)11-15-16(22)5-2-6-17(15)23/h1-10H,11H2,(H,25,26)(H2,24,27,28)

InChI 键

APMQUMCNTBOSHY-UHFFFAOYSA-N

规范 SMILES

C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)NC(=O)CC3=C(C=CC=C3Cl)Cl)S(=O)(=O)N

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。